molecular formula C11H17NS B13252264 2-Methyl-1-(4-methylthiophenyl)propylamine

2-Methyl-1-(4-methylthiophenyl)propylamine

Cat. No.: B13252264
M. Wt: 195.33 g/mol
InChI Key: NDITTWUQLHYZMZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylthiophenyl)propylamine is an organic compound with the molecular formula C11H17NS It is characterized by the presence of a methyl group attached to the second carbon of the propylamine chain and a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylthiophenyl)propylamine typically involves the alkylation of 4-methylthiophenol with 2-bromo-1-methylpropane, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylthiophenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in ether solvents.

    Substitution: Various alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-1-(4-methylthiophenyl)propylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylthiophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylsulfanylphenyl)propylamine
  • 2-Methyl-1-(4-methylthiophenyl)ethanamine
  • 2-Methyl-1-(4-methylthiophenyl)butylamine

Uniqueness

2-Methyl-1-(4-methylthiophenyl)propylamine is unique due to its specific structural features, such as the presence of both a methyl group and a methylthio group

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3

InChI Key

NDITTWUQLHYZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)SC)N

Origin of Product

United States

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